molecular formula C21H22ClN5O B6504692 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1396709-01-5

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B6504692
CAS No.: 1396709-01-5
M. Wt: 395.9 g/mol
InChI Key: JUAROWQARJVHSP-UHFFFAOYSA-N
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Description

N-{1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 2-chlorophenyl group at position 4. The pyridazine ring is linked to a piperidin-4-yl moiety, which is further functionalized with a 1-methyl-1H-pyrrole-2-carboxamide group.

Properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c1-26-12-4-7-19(26)21(28)23-15-10-13-27(14-11-15)20-9-8-18(24-25-20)16-5-2-3-6-17(16)22/h2-9,12,15H,10-11,13-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAROWQARJVHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Source
N-{1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrrole-2-carboxamide (Target) Pyridazine-Piperidine 2-Chlorophenyl, 1-methylpyrrole-2-carboxamide Not provided Not provided
N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide Pyrazole-Piperidine 4-Chlorophenyl, 2,4-dichlorophenyl, pyrazole C22H20Cl3N3O 464.77 g/mol
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Piperidine-Acetamide 2-Fluorophenyl, phenylethyl, methoxyacetamide Not provided Not provided
N-{1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide Pyridazine-Piperidine 2-Methylphenyl, pyrazine-2-carboxamide Not provided Not provided
SR-144528 (5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide) Pyrazole-Bicyclic Bicyclic terpene, 4-chloro-3-methylphenyl C29H34ClN3O 476.05 g/mol

Key Comparative Observations

Core Heterocycle Modifications: The target compound’s pyridazine core differentiates it from pyrazole-based analogs (e.g., SR-144528 and the dichlorophenyl-pyrazole derivative ). Replacement of pyrrole-2-carboxamide (target) with pyrazine-2-carboxamide (AK Scientific analog ) introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity but reduce lipophilicity.

Substituent Effects :

  • Halogenated Aryl Groups : The 2-chlorophenyl group in the target contrasts with 4-chlorophenyl (), 2-fluorophenyl (), and 4-chloro-3-methylphenyl () substituents. Chlorine’s electronegativity and size may improve binding affinity compared to fluorine in fluorophenyl analogs .
  • Piperidine Modifications : The phenylethyl-piperidine group in introduces bulkiness, likely reducing blood-brain barrier penetration compared to the target’s unmodified piperidine.

Molecular Weight and Pharmacokinetics :

  • The target compound’s molecular weight is unreported, but analogs like SR-144528 (476.05 g/mol ) and the dichlorophenyl-pyrazole (464.77 g/mol ) suggest a range typical for CNS drugs. Higher molecular weights (>500 g/mol) are associated with reduced bioavailability, but the target’s structure likely avoids this limitation.

Functional Group Impact on Bioactivity

  • Carboxamide Variations : The 1-methylpyrrole-2-carboxamide in the target may offer metabolic stability over ureas (e.g., N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-N'-(2-methoxyphenyl)urea ), as ureas are prone to hydrolysis.
  • Chlorine Positioning : Ortho-substituted chlorophenyl (target) versus para-substituted () could sterically hinder or enhance interactions with hydrophobic binding pockets.

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